molecular formula C8H14ClNO2 B1280584 Quinuclidine-3-carboxylic acid hydrochloride CAS No. 6238-34-2

Quinuclidine-3-carboxylic acid hydrochloride

Cat. No. B1280584
CAS RN: 6238-34-2
M. Wt: 191.65 g/mol
InChI Key: LXHNHXQYRPDFPN-UHFFFAOYSA-N
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Description

Quinuclidine-3-carboxylic acid hydrochloride is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is related to quinuclidine, a bicyclic amine that has been shown to be a highly active catalyst in the Baylis-Hillman reaction, which is used to form carbon-carbon bonds in organic synthesis . The compound's derivatives have been explored for their antimuscarinic properties, particularly as muscarinic receptor antagonists, which could be useful in treating overactive bladder symptoms . Additionally, quinuclidine derivatives have been synthesized for potential application in liquid crystal displays as dyes .

Synthesis Analysis

The synthesis of quinuclidine-3-carboxylic acid hydrochloride and its derivatives involves various strategies. For instance, quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives were designed and synthesized as conformationally restricted analogues of quinuclidin-3-yl benzhydrylcarbamate, showing high affinities for the M3 receptor . In another study, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes was achieved by cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester . Additionally, the synthesis of 5- and 6-substituted quinuclidine-3-carboxylic esters as intermediates for novel muscarinic ligands was performed using quinuclidin-3-one as the key intermediate .

Molecular Structure Analysis

The molecular structure of quinuclidine derivatives has been extensively studied using various analytical techniques. X-ray diffraction, DFT, FTIR, and NMR methods have been employed to characterize the crystal and molecular structure of quinuclidine betaine hydrochloride . Similarly, the structure of quinuclidine betaine with p-hydroxybenzoic acid complex was studied, revealing a complex with hydrogen bonds forming a zigzag chain . The stereochemistry of benzo[b]quinuclidines was determined using PMR spectra, and the stereospecificity of the reactions was followed .

Chemical Reactions Analysis

Quinuclidine and its derivatives participate in various chemical reactions. The Baylis-Hillman reaction, which involves quinuclidine as a catalyst, is significantly enhanced by the addition of proton donors like methanol . Adducts of quinuclidine with 3,5-dinitrobenzoic acid have been prepared, and their structures were analyzed, showing the formation of an ionic pair consisting of the quinuclidinium cation and the 3,5-dinitrobenzoate anion .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinuclidine derivatives have been investigated through different studies. The hydrogen bonding and molecular association in 2-(quinuclidinium)-butyric acid bromide hydrate were studied by X-ray diffraction, DFT calculations, FTIR and NMR spectroscopy, and potentiometric titration, providing insights into the molecule's interactions and pKa values . Additionally, the second harmonic generation response of quinuclidine-based structures was examined, with one compound showing strong second harmonic activity due to its acentric structure .

Scientific Research Applications

1. Crystal Structure and Spectroscopy

Quinuclidine betaine hydrochloride (QNBH·Cl) has been characterized using X-ray diffraction, FTIR and NMR spectroscopy, and DFT calculations. This research reveals details about its crystal structure, including the interactions of the Cl⁻ anion in the crystal. The study offers insights into the molecular structure and vibrational behaviors of QNBH·Cl, contributing to a deeper understanding of its properties (Dega-Szafran, Katrusiak, & Szafran, 2009).

2. Stereochemistry in Synthesis

Research into the stereochemistry of benzo[b]quinuclidines involved the synthesis of diastereomeric 3-carboxybenzo[b]quinuclidines. This study enhances understanding of the configurations and stereospecific reactions of these compounds, which is crucial for developing specific pharmaceuticals and other chemical applications (Yanina et al., 1972).

3. Medicinal Chemistry and Drug Development

Quinuclidine derivatives have been the focus of medicinal chemistry, particularly for their potential in developing antiulcerous drugs. For example, di(2-thienyl)(3-quinuclidyl)carbinol hydrochloride has shown promising antisecretor and antiulcerous activity. This area of research highlights the therapeutic potential of quinuclidine compounds in treating various diseases (Koikov et al., 1998).

4. Development of Muscarinic Ligands

Quinuclidine-3-carboxylic esters have been studied as precursors to novel muscarinic ligands. This research is significant in the development of treatments targeting muscarinic receptors, which are important in various physiological processes (Snow et al., 1991).

5. Enantioselective Synthesis

The enantioselective synthesis of quinuclidine derivatives, such as (R)-quinuclidine-2-carboxylic acid, from simpler starting materials like d-mannitol, is crucial for the production of stereospecific compounds used in pharmaceuticals (Etayo et al., 2008).

Safety And Hazards

Quinuclidine-3-carboxylic acid hydrochloride is classified as a warning hazard . It is toxic if swallowed and fatal in contact with skin . It causes skin irritation and serious eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHNHXQYRPDFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506436
Record name 1-Azabicyclo[2.2.2]octane-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinuclidine-3-carboxylic acid hydrochloride

CAS RN

6238-34-2
Record name 1-Azabicyclo[2.2.2]octane-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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